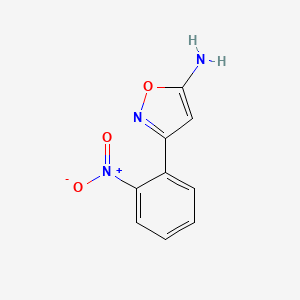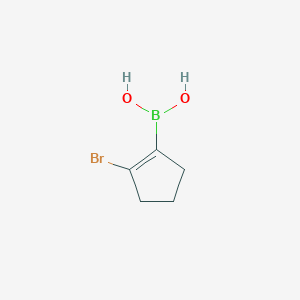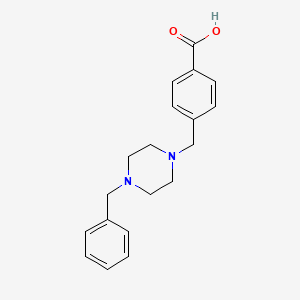![molecular formula C7H17NO2 B1612278 2-[(2-Hydroxy-1-methylethyl)methylamino]propan-2-OL CAS No. 85154-18-3](/img/new.no-structure.jpg)
2-[(2-Hydroxy-1-methylethyl)methylamino]propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Hydroxy-1-methylethyl)methylamino]propan-2-OL is a chemical compound with the molecular formula C7H17NO2 and a molecular weight of 147.215 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxy-1-methylethyl)methylamino]propan-2-OL typically involves the reaction of 2-hydroxypropylamine with acetone under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxy-1-methylethyl)methylamino]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, primary amines, secondary amines, and various substituted derivatives .
Scientific Research Applications
2-[(2-Hydroxy-1-methylethyl)methylamino]propan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biochemical pathways and enzyme reactions.
Medicine: It serves as a precursor for the development of pharmaceutical drugs.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxy-1-methylethyl)methylamino]propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Hydroxypropyl)methylamino]-1-propanol
- 2-[(2-Hydroxy-1-methylethyl)methylamino]propan-1-ol
- 2-[(2-Hydroxypropyl)methylamino]propan-2-ol
Uniqueness
2-[(2-Hydroxy-1-methylethyl)methylamino]propan-2-OL is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it suitable for various applications in scientific research and industrial processes .
Properties
CAS No. |
85154-18-3 |
|---|---|
Molecular Formula |
C7H17NO2 |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
2-[2-hydroxypropan-2-yl(methyl)amino]propan-1-ol |
InChI |
InChI=1S/C7H17NO2/c1-6(5-9)8(4)7(2,3)10/h6,9-10H,5H2,1-4H3 |
InChI Key |
GVPYQCRHYGKPDX-UHFFFAOYSA-N |
SMILES |
CC(CO)N(C)C(C)(C)O |
Canonical SMILES |
CC(CO)N(C)C(C)(C)O |
Key on ui other cas no. |
85154-18-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















